5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol
Overview
Description
5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol: is an organic compound with the molecular formula C18H18N2O3 and a molecular weight of 310.356 g/mol . This compound is part of a class of chemicals known for their diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenol with 4-methoxyphenylhydrazine to form an intermediate, which is then cyclized to produce the pyrazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted phenols.
Scientific Research Applications
Chemistry: In chemistry, 5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It is used in various assays to understand its interaction with biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is investigated for its role in modulating specific biochemical pathways and its efficacy in treating certain diseases .
Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new products .
Mechanism of Action
The mechanism of action of 5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- 4-Methoxyphenol
Uniqueness: 5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol stands out due to its specific structural features, such as the presence of both methoxy and pyrazole groups. These functional groups contribute to its unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-21-11-3-5-12(6-4-11)23-16-10-18-19-17(16)14-8-7-13(22-2)9-15(14)20/h3-10,20H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYZODVETQNZRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325538 | |
Record name | 5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647345 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1009191-86-9 | |
Record name | 5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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